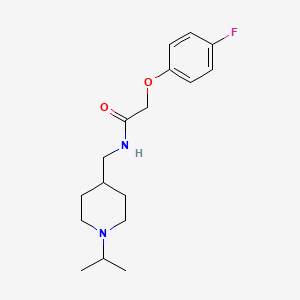

2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Description

2-(4-Fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group linked to an acetamide backbone, with a substituted piperidine moiety at the nitrogen position.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-13(2)20-9-7-14(8-10-20)11-19-17(21)12-22-16-5-3-15(18)4-6-16/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUZKFIKDZYBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a piperidine moiety , which contribute to its lipophilicity and potential interactions with biological targets. The presence of the fluorine atom enhances its binding affinity compared to other halogenated analogs, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. This interaction can modulate their activity, leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds with similar piperidine structures exhibit anticancer activity . For instance, piperidine derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer models, including breast and lung cancers .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| EF24 Analog | Lung Cancer | IKKb Inhibition | |

| Piperidine Derivative | Breast Cancer | Apoptosis Induction | |

| This compound | Hypopharyngeal Tumors | Cytotoxicity Enhancement |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's .

Table 2: Neuroprotective Activity Overview

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| This compound | AChE & BuChE | Inhibition | |

| Other Piperidine Analogues | AChE Inhibition | Cognitive Improvement |

Case Studies

- Cytotoxicity in Tumor Models : A study demonstrated that the compound exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved the modulation of apoptotic pathways, highlighting its potential as an anticancer agent .

- Alzheimer's Disease Models : Research indicates that piperidine derivatives can improve cognitive function by inhibiting AChE, thus increasing acetylcholine levels in the brain. This effect was observed in animal models treated with similar compounds, suggesting a promising avenue for developing therapies for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

N-((1-Isopropylpiperidin-4-yl)methyl)-2-(4-Methoxyphenoxy)acetamide ()

- Structural Difference: The 4-fluorophenoxy group is replaced with 4-methoxyphenoxy.

- Impact: Electron Effects: Methoxy is electron-donating, increasing electron density on the aromatic ring compared to fluorine’s electron-withdrawing nature. This may alter receptor binding or metabolic stability.

- Reference :

2-(4-Fluorophenyl)-N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide ()

- Structural Difference: The phenoxy group is replaced with a fluorophenyl moiety, and a sulfonyl-piperazine group is introduced.

- Impact: Solubility: Sulfonyl groups enhance polarity and hydrogen bonding (PSA = 98.7 Ų), increasing aqueous solubility compared to the original compound’s phenoxy-acetamide structure. Receptor Binding: Dual fluorophenyl groups may enhance π-π stacking interactions with aromatic residues in target proteins.

- Reference :

Variations in the Nitrogen-Containing Moieties

2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732, )

- Structural Difference: The isopropylpiperidinylmethyl group is replaced with a morpholinopropyl chain.

- Key Data :

- Molecular Weight: 296.34 vs. ~350 (estimated for the original compound).

- logP: 0.64 (lower lipophilicity due to morpholine’s polarity).

- Hydrogen Bond Acceptors: 5 (vs. ~6–7 for the original compound).

- Reference :

N-(3-Bromobenzyl)-N-(1,1-Dioxidotetrahydro-3-thienyl)-2-(4-fluorophenoxy)acetamide ()

- Structural Difference : Incorporates a bromobenzyl group and a sulfone-modified tetrahydrothiophene.

- Metabolic Stability: The sulfone group resists oxidative metabolism, increasing half-life compared to the original compound’s piperidine.

- Predicted Properties : Boiling point = 668.1°C; Density = 1.55 g/cm³.

- Reference :

Core Backbone Modifications

(E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ()

- Structural Difference: Indolin-3-ylidene replaces the phenoxy group, and a pyridinyl substituent is present.

- Impact :

- Planarity : The conjugated indolinylidene system may enhance intercalation with DNA or enzyme pockets.

- Biological Activity : Reported activity value of 5.797 (possibly IC₅₀ or pKi), suggesting potent interactions in assays.

- Reference :

2-(4-(N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide ()

- Structural Difference: A sulfamoyl-phenoxy group and a sulfone-modified piperidine are introduced.

- Impact :

- Hydrogen Bonding : Sulfamoyl groups (PSA ~120 Ų) significantly increase polar surface area, enhancing solubility but limiting membrane permeability.

- Molecular Weight : 431.5 (higher than the original compound), which may affect pharmacokinetics.

- Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.